molecular formula C17H19NO5S B7704495 Methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate

Methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B7704495
M. Wt: 349.4 g/mol
InChI Key: IZXXGHZGHBXRGG-UHFFFAOYSA-N
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Description

Methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate is an organic compound with a complex structure that includes a sulfamoyl group, a phenoxy group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate typically involves multiple steps. One common route includes the reaction of 2-methyl-4-[(4-methylphenyl)sulfamoyl]phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The sulfamoyl group can be reduced to form corresponding amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the phenoxy and ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate: Similar structure but lacks the 2-methyl group.

    Ethyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-[2-methyl-4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetate: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

Methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl and phenoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-12-4-6-14(7-5-12)18-24(20,21)15-8-9-16(13(2)10-15)23-11-17(19)22-3/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXXGHZGHBXRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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